VAV1 degrader-3

Oral Bioavailability Molecular Glue Degrader VAV1 Pharmacology

Challenge: Validating VAV1 in autoimmune disease requires an orally bioavailable probe that translates from rodent models to human clinical data. Solution: VAV1 degrader-3 (MRT-6160). The first oral cereblon-based molecular glue degrader of VAV1 with Phase I human evidence. • Phase I (NCT06597799): >90% VAV1 degradation, up to 99% IL-2 suppression post-oral dosing in humans. • Murine CIA model (10 mg/kg, p.o., 20 days): clinical score reduced from 12.5 to 3.2, comparable to anti-TNF biologic. • Enables translational PK/PD bridging - the only VAV1 probe with confirmed in vivo oral activity and human clinical target engagement.

Molecular Formula C22H17ClN2O3
Molecular Weight 392.8 g/mol
Cat. No. B15620411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVAV1 degrader-3
Molecular FormulaC22H17ClN2O3
Molecular Weight392.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H17ClN2O3/c23-21-16(4-3-5-17(21)18-11-12-19(26)24-22(18)28)14-7-9-15(10-8-14)25-13-2-1-6-20(25)27/h1-10,13,18H,11-12H2,(H,24,26,28)
InChIKeyRIFDPWJLHNZGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VAV1 degrader-3: Oral Molecular Glue Degrader


VAV1 degrader-3 (synonym MRT-6160, Example 185) is a synthetic organic, cereblon (CRBN)-based molecular glue degrader (MGD) that induces selective, proteasomal degradation of the proto-oncogene and guanine nucleotide exchange factor VAV1 [1]. It is distinguished from other VAV1-targeting chemical probes by its oral bioavailability and its status as the first VAV1 degrader to reach human clinical trials (NCT06597799), following a collaboration between Monte Rosa Therapeutics and Novartis valued at up to $2.1 billion [2]. VAV1 is an immune cell-restricted signaling protein downstream of T- and B-cell receptors, and its targeted degradation represents a novel pharmacological approach to modulating lymphocyte-driven autoimmune and inflammatory diseases, an area where conventional small-molecule inhibitors have historically failed [3].

VAV1 degrader-3 vs. Other VAV1 Probes


VAV1 has long been considered undruggable by conventional occupancy-based inhibitors due to its lack of suitable binding pockets; historical small-molecule VAV1 inhibitors targeting the GEF or C1 domain lack the potency and selectivity required for robust target-product profiling in complex cellular or in vivo systems [1]. Within the emerging class of VAV1 molecular glue degraders, VAV1 degrader-3 is explicitly characterized as orally active, whereas the structurally related VAV1 degrader-2 (Example 176, DC50 4.41 nM) is not described as orally bioavailable and is limited to in vitro applications . Furthermore, VAV1 degrader-3 is the only program in this class for which phase I clinical safety, tolerability, pharmacokinetic, and pharmacodynamic data exist, confirming deep (>90%) VAV1 depletion and near-complete suppression of downstream cytokines in humans after oral dosing [2]. Substitution with a non-oral or non-clinical probe would therefore preclude translational in vivo pharmacodynamics studies and clinical decision-making.

VAV1 degrader-3 Comparative Evidence


Oral Bioavailability vs. Degrader-2

VAV1 degrader-3 is explicitly described as an 'orally active' molecular glue degrader in its primary characterization, while the close analog VAV1 degrader-2 (Example 176) lacks any description of oral bioavailability across multiple vendor and literature sources . This distinction is critical for in vivo translational studies where oral dosing is required for chronic autoimmune disease models, as demonstrated by VAV1 degrader-3's oral efficacy in the CIA mouse model [1].

Oral Bioavailability Molecular Glue Degrader VAV1 Pharmacology

Efficacy in CIA Model

In the collagen-induced arthritis (CIA) autoimmune disease model, oral administration of VAV1 degrader-3 (10 mg/kg daily, 20 days) significantly reduced endpoint clinical scores to 3.2 ± 2.6, compared to vehicle control at 12.5 ± 4.0 [1]. This effect was comparable to the positive control, an anti-TNF antibody, which achieved a clinical score of 4.4 ± 3.7 [1]. This provides a head-to-head quantitative benchmark against both the disease baseline and a clinically validated biologic standard of care.

Collagen-Induced Arthritis Autoimmune Disease Model Therapeutic Efficacy

Target Degradation in Humans

In a Phase I single-ascending dose/multiple-ascending dose study (NCT06597799), oral administration of VAV1 degrader-3 resulted in 'sustained, dose-dependent VAV1 degradation of more than 90%' in healthy human subjects [1]. No equivalent clinical pharmacodynamic data exist for any other VAV1-targeting probe, including the preclinical comparator VAV1 degrader-2 or any VAV1 inhibitor [2]. This level of target engagement in humans establishes a clinical proof-of-mechanism that is absent for all alternative VAV1 chemical tools.

Clinical Translation Target Engagement Pharmacodynamic Biomarker

Cytokine Suppression Evidence

In the Phase I clinical study, VAV1 degrader-3 inhibited the secretion of inflammatory cytokines, including IL-2, by up to 99% from whole blood-derived T cells following oral dosing [1]. While VAV1 degrader-2 is reported to reduce cytokine production in vitro, no quantitative inhibition data for IL-2 or other specific cytokines are available for that compound, preventing a direct head-to-head comparison but establishing degrader-3's functional superiority by default of having clinical-level quantitative evidence.

Cytokine Inhibition T-cell Modulation Ex Vivo Pharmacodynamics

VAV1 degrader-3 Application Scenarios


In Vivo Autoimmune Disease Models

VAV1 degrader-3 is uniquely suited for chronic oral dosing studies in murine models of autoimmune disease, including collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE). In the CIA model, oral administration at 10 mg/kg daily for 20 days reduced clinical arthritis scores from 12.5 (vehicle) to 3.2, comparable to an anti-TNF biologic [1]. This scenario is inaccessible to non-oral VAV1 probes such as degrader-2, which lack oral bioavailability characterization.

Translational Biomarker Validation

For preclinical-to-clinical translational research programs, VAV1 degrader-3 is the only VAV1-targeting probe with confirmed human pharmacodynamic activity. Phase I data demonstrate >90% VAV1 degradation and up to 99% suppression of inflammatory cytokines (e.g., IL-2) after oral dosing in healthy volunteers [2]. Researchers can therefore use the same compound to bridge in vitro and in vivo findings with clinical target engagement benchmarks, a strategy not feasible with any preclinical-only VAV1 degrader or inhibitor.

Immune Cell Subset Selectivity Profiling

VAV1 degrader-3 has been demonstrated to attenuate TCR- and BCR-mediated activation in primary human T- and B-cells, reducing CD69 expression, proliferation, and effector cytokine production [3]. In a spontaneous MRL-Faslpr mouse model of lupus-like disease, MRT-6160 inhibited lymphadenopathy and skin lesion formation comparably to prednisone and reduced proteinuria and anti-dsDNA antibodies to a greater extent than prednisone [3]. This positions it as a useful tool for dissecting lymphocyte-specific pathways in autoimmune disease research.

Drug Discovery for Undruggable GEFs

GEFs like VAV1 have historically been considered undruggable by conventional small-molecule inhibitors due to the absence of suitable binding pockets [1]. VAV1 degrader-3, as a molecular glue degrader, circumvents this limitation by inducing ternary complex formation between VAV1 and the E3 ligase cereblon, leading to proteasomal degradation [1]. For industrial drug discovery programs seeking to validate VAV1 as a therapeutic target, VAV1 degrader-3 provides a pharmacological tool that directly engages the target via a clinically validated mechanism distinct from failed inhibitor approaches.

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